6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid
Overview
Description
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities, including potential therapeutic effects against various diseases .
Preparation Methods
The synthesis of 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid typically involves multicomponent reactions. One common method is the Pictet-Spengler cyclization, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones using reagents like hydrogen peroxide and selenium dioxide.
Reduction: The compound can be reduced to its corresponding amine using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, to form various derivatives.
Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets in the body. It can act on neurotransmitter receptors and enzymes, modulating their activity and influencing neurological pathways . The exact pathways and targets depend on the specific derivative and its application.
Comparison with Similar Compounds
6-Methyl-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid is unique due to its specific methyl and carboxylic acid substitutions, which confer distinct chemical and biological properties. Similar compounds include:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which lacks the methyl and carboxylic acid groups.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups instead of a methyl group.
1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid: A similar compound with a carboxylic acid group but different substitution patterns.
These compounds share the tetrahydroisoquinoline core but differ in their specific substitutions, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-7-2-3-9-8(6-7)4-5-12-10(9)11(13)14/h2-3,6,10,12H,4-5H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCWQUIOZISURE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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